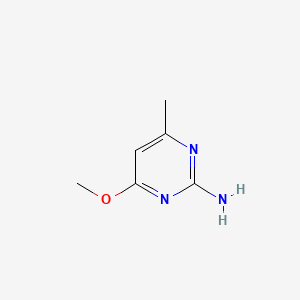

2-Amino-4-methoxy-6-methylpyrimidine

概要

説明

2-Amino-4-methoxy-6-methylpyrimidine is a pyrimidine derivative with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol . This compound is known for its role as an electron donor and its ability to form charge transfer complexes with iodine . It is a heterocyclic aromatic compound that contains nitrogen atoms at positions 1 and 3 of the six-membered ring, making it a significant compound in various chemical and biological applications.

準備方法

Synthetic Routes and Reaction Conditions: One of the synthetic routes for 2-Amino-4-methoxy-6-methylpyrimidine involves the reaction of this compound with iodine, copper(I) iodide, and isoamylnitrite in anhydrous tetrahydrofuran at reflux temperature . This is followed by a condensation reaction with cyanamide and a cyclization reaction with a Lewis acid protecting agent .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: 2-Amino-4-methoxy-6-methylpyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: It can act as a nucleophile in substitution reactions, particularly in the regioselective introduction of nucleophiles at specific positions.

Complex Formation: It forms charge transfer complexes with iodine, indicating its role as an electron donor.

Common Reagents and Conditions:

Iodine: Used in the formation of charge transfer complexes.

Copper(I) Iodide and Isoamylnitrite: Used in substitution reactions.

Major Products:

2-Chloro-4-methoxy-6-methylpyrimidine: Formed through substitution reactions involving halogenation.

科学的研究の応用

2-Amino-4-methoxy-6-methylpyrimidine has diverse applications in scientific research:

作用機序

The mechanism of action of 2-Amino-4-methoxy-6-methylpyrimidine involves its role as an electron donor. It forms charge transfer complexes with electron acceptors such as iodine, which can influence various chemical and biological processes .

類似化合物との比較

- 2-Amino-4-hydroxy-6-methylpyrimidine

- 2-Amino-4,6-dimethylpyrimidine

- 2-Amino-4-chloro-6-methoxypyrimidine

- 2-Amino-4-chloro-6-methylpyrimidine

Comparison: 2-Amino-4-methoxy-6-methylpyrimidine is unique due to its methoxy group at the 4-position, which influences its electron-donating properties and reactivity in forming charge transfer complexes . In comparison, 2-Amino-4-hydroxy-6-methylpyrimidine has a hydroxyl group, which affects its hydrogen bonding capabilities and solubility . The presence of different substituents in similar compounds can lead to variations in their chemical behavior and applications.

生物活性

Overview

2-Amino-4-methoxy-6-methylpyrimidine (AMMP) is a pyrimidine derivative with significant biological activity, primarily attributed to its electron-donating properties and ability to form charge transfer complexes. This compound, with the molecular formula CHNO and a molecular weight of 139.16 g/mol, has been studied for its interactions with various biomolecules, including enzymes and proteins, influencing cellular processes and metabolic pathways.

Target Interactions

AMMP acts as an electron donor, forming charge transfer complexes with acceptors such as iodine and 2,5-dihydroxy-p-benzoquinone (DHBQ). These interactions can significantly alter cellular redox states and signaling pathways, leading to changes in gene expression and metabolic fluxes in cells .

Cellular Effects

The compound's influence on cell function is profound. It affects:

- Cell Signaling Pathways : AMMP modulates various signaling pathways, impacting cellular responses.

- Gene Expression : By interacting with nucleophiles, it can alter gene expression patterns.

- Metabolic Activity : Its role in redox reactions enhances metabolic activities at lower doses but may lead to toxicity at higher concentrations .

Pharmacokinetics

AMMP is soluble in methanol and exhibits specific transport mechanisms within cells. Its distribution and localization are influenced by its ability to form charge transfer complexes, which can affect its accumulation in cellular compartments.

Synthesis and Characterization

AMMP has been synthesized through various methods, including reactions with iodine under controlled conditions. Characterization techniques such as UV-Vis spectroscopy, FTIR, and NMR have confirmed the formation of stable charge transfer complexes .

Biological Evaluations

Recent studies have highlighted the biological activities of AMMP and its derivatives:

- Antimicrobial Activity : The hydrogen-bonded charge-transfer complex formed between AMMP and DHBQ exhibited significant antibacterial and antifungal properties. In vitro tests showed effective inhibition against various microbial strains .

- Antioxidant Properties : The complex demonstrated good DPPH scavenging activity, indicating potential as an antioxidant agent .

Case Studies

- Antibacterial Activity : A study evaluated the efficacy of AMMP against common bacterial pathogens. Results indicated that the compound significantly inhibited bacterial growth at concentrations as low as 50 µg/mL .

- Antifungal Activity : Another investigation focused on the antifungal properties of AMMP against Candida species. The compound showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .

- Toxicity Assessment : In animal models, low doses of AMMP enhanced metabolic functions without adverse effects; however, higher doses resulted in cellular stress markers, indicating a dose-dependent toxicity profile .

Data Tables

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Amino-4-methoxy-6-methylpyrimidine for high purity?

- Methodological Answer : The compound is synthesized via acid-base reactions, as demonstrated by combining equimolar methanolic solutions of this compound and isophthalic acid under reflux conditions. Crystallization from methanol yields high-purity crystals. Key parameters include maintaining stoichiometric ratios (1:1 molar ratio), solvent choice (methanol for solubility), and controlled cooling to promote crystal formation .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- FTIR and FT-Raman Spectroscopy : Used to identify functional groups (e.g., amino, methoxy) by analyzing vibrational modes. For example, the NH₂ stretching vibration appears at ~3400 cm⁻¹, and methoxy C-O stretches near 1250 cm⁻¹ .

- Quantum Chemical Calculations : Density Functional Theory (DFT) at B3LYP/6-31G(d,p) level validates spectral assignments by comparing computed vibrational frequencies with experimental data .

Q. How do computational methods validate the molecular structure of this compound?

- Methodological Answer : DFT optimizations (e.g., B3LYP/6-311++G(d,p)) calculate bond lengths, angles, and electron density distributions. These results align with X-ray crystallographic data, confirming the planarity of the pyrimidine ring and substituent orientations. For instance, computed C-N bond lengths (1.33–1.37 Å) match experimental values .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data for this compound?

- Methodological Answer : Discrepancies (e.g., in vibrational frequencies or bond angles) may arise from approximations in computational models (e.g., neglecting solvent effects). To address this:

- Perform solvent-phase DFT simulations (e.g., using the Polarizable Continuum Model).

- Cross-validate with solid-state crystallographic data (e.g., Hirshfeld surface analysis) to account for intermolecular interactions .

Q. What role does hydrogen bonding play in the crystal packing of this compound?

- Methodological Answer : X-ray diffraction reveals N–H···O and O–H···N hydrogen bonds between the amino/methoxy groups and adjacent molecules. These interactions form supramolecular layers, stabilizing the crystal lattice. Hirshfeld surface analysis quantifies interaction contributions (e.g., H···O contacts account for ~30% of surface contacts) .

Q. How does protonation affect the molecular geometry and reactivity of this compound?

- Methodological Answer : Protonation at the pyrimidine N1 atom alters bond angles (e.g., C1–N1–C4 increases from 116.01° to 120.63°) and enhances electrophilicity. This is critical for designing derivatives, as protonated forms participate in nucleophilic substitution reactions .

Q. What strategies are effective for synthesizing biologically active derivatives of this compound?

- Methodological Answer :

- Substitution Reactions : React with amines or thiols under reflux to replace methoxy or methyl groups. For example, heating with cyclohexylamine yields 4-amino-2-(cyclohexylamino)-6-methylpyrimidine .

- CoQ10 Analogues : Use the compound as a precursor for mitochondrial-targeted antioxidants. Derivatives are synthesized via coupling reactions with trifluoromethyl benzamide groups .

Q. How can supramolecular interactions be exploited to design functional materials?

特性

IUPAC Name |

4-methoxy-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-3-5(10-2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWZXTZIZWBIDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343074 | |

| Record name | 2-Amino-4-methoxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7749-47-5 | |

| Record name | 2-Amino-4-methoxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-6-methylpyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。